3-(Dimethylamino)acrylonitrile
Description
Historical Development and Discovery
The earliest documented synthesis of this compound traces back to the late 1960s and early 1970s, when researchers first explored the direct addition of dimethylamine to acrylonitrile as a route to β-substituted nitriles. Patent literature from 1978 describes systematic investigations into the manufacture of β-(dimethylamino)-propionitrile through the reaction of acrylonitrile with dimethylamine, which led to the development of improved synthetic methodologies for related compounds. These early studies established the fundamental reaction conditions and recognized the potential for further functionalization of the resulting products.
A significant breakthrough occurred in 1976 with the patent by Leimgruber and Weigele, who developed an alternative synthetic approach involving the condensation of acetonitrile with acetals of dimethylformamide. This method demonstrated that this compound could serve as an intermediate for aminomethylene malononitrile, establishing its importance in the synthesis of thiamine and related biologically active compounds. The patent described reaction conditions where acetonitrile and diethylacetal of dimethylformamide were heated at 150°C for 36 hours under nitrogen atmosphere, yielding the target compound with high purity after fractional distillation.
Throughout the 1980s and 1990s, industrial interest in this compound expanded as pharmaceutical companies recognized its potential as a building block for more complex molecules. Process optimization studies focused on improving reaction yields and developing scalable manufacturing methods, particularly addressing the challenges associated with the volatility of dimethylamine and the need for precise temperature control during synthesis. These efforts culminated in the development of bubble column reactor technology, which enabled countercurrent flow of reactants and significantly improved both yield and reaction efficiency.
Nomenclature and Chemical Classification
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally named as 2-Propenenitrile, 3-(dimethylamino)-. Alternative systematic names include 3-(Dimethylamino)-2-propenenitrile and β-(Dimethylamino)acrylonitrile, reflecting different approaches to numbering the carbon chain. The Chemical Abstracts Service has assigned the registry number 2407-68-3 to this compound, providing a unique identifier for chemical databases and regulatory purposes.
From a structural classification perspective, this compound belongs to the broader category of aminoacrylonitriles, which are characterized by the presence of both amino and nitrile functional groups connected through an alkene linkage. The compound can be further classified as an enamine nitrile, where the nitrogen atom is directly attached to the alkene carbon, creating a conjugated system that significantly influences its chemical reactivity. This classification is particularly important when predicting reaction outcomes and designing synthetic strategies.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3, while the simplified molecular-input line-entry system representation is N#CC=CN(C)C. These standardized representations enable unambiguous identification across different chemical databases and software systems. The compound's molecular architecture features a planar arrangement around the alkene bond, with the dimethylamino group adopting a trigonal planar geometry that maximizes orbital overlap with the π-system.
Table 1: Chemical Classification and Identifiers for this compound
| Property | Value |
|---|---|
| Systematic Name | 2-Propenenitrile, 3-(dimethylamino)- |
| Common Name | This compound |
| Chemical Abstracts Service Registry Number | 2407-68-3 |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| InChI Key | ZKKBIZXAEDFPNL-UHFFFAOYSA-N |
| Functional Group Classification | Enamine nitrile |
| Structural Category | Aminoacrylonitrile |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique electronic structure and versatile reactivity patterns. The compound serves as an excellent example of push-pull alkenes, where electron-donating and electron-withdrawing groups are positioned to create significant charge separation in the ground state. This electronic arrangement makes it particularly valuable for studying fundamental organic reaction mechanisms, including Michael additions, cycloaddition reactions, and nucleophilic substitutions.
Recent computational studies have highlighted the compound's role as a model system for understanding the relationship between electronic structure and reactivity in Michael acceptors. Research published in the Journal of the American Chemical Society demonstrates that the proton affinity of the carbanion formed upon nucleophilic attack correlates directly with the reversibility of thiol addition reactions. These findings have important implications for the design of covalent inhibitors and the development of reversible drug candidates, where controlled reactivity is essential for therapeutic applications.
The compound's utility extends to the field of medicinal chemistry, where it serves as a precursor for various pharmaceutical intermediates. Patent literature from 2008 describes its use in the synthesis of 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile, a key intermediate for trimethoprim synthesis. The reaction sequence involves a two-step process: first, condensation with 3,4,5-trimethoxybenzaldehyde under basic conditions, followed by nucleophilic substitution with aniline. This synthetic route demonstrates yields of 88% in the initial condensation step, making it economically viable for industrial production.
Agricultural chemistry research has also embraced this compound as a building block for novel pesticides and herbicides. European Patent Office documentation from 2001 describes a series of acrylonitrile compounds derived from this precursor that exhibit significant insecticidal and acaricidal activity. The structural modifications typically involve coupling reactions with various aromatic heterocycles, creating compounds with enhanced biological activity and improved environmental stability compared to earlier generation pesticides.
Overview of Recent Research Trends
Contemporary research involving this compound has focused increasingly on its applications in drug discovery and materials science. A notable trend involves the development of covalent kinase inhibitors, where the compound serves as a starting material for creating reversible Michael acceptors with tunable reactivity. These studies have demonstrated that systematic modification of the aromatic substituents can modulate the compound's electrophilicity over three orders of magnitude, enabling precise control over binding kinetics and therapeutic selectivity.
The field of antiparasitic drug development has shown particular interest in acrylonitrile-based compounds. Research published in 2014 reported the discovery of a series of molecules active against Haemonchus contortus, a parasitic nematode affecting livestock. Among the compounds tested, derivatives containing dimethylamino substituents at various positions showed 99-100% lethality against the target parasite, with lethal dose values below 15 micromolar. These findings have stimulated further research into structure-activity relationships and the potential for developing new anthelmintic agents.
Fluorinated derivatives of this compound have emerged as another significant research area, particularly in the context of developing advanced materials and pharmaceutical intermediates. Patent applications from 2010 describe novel 2-fluorinated acyl-3-aminoacrylonitrile derivatives with enhanced stability and altered electronic properties. The synthesis involves acylation reactions with fluorinated acid chlorides, producing compounds with melting points exceeding 100°C and improved crystallinity compared to the parent molecule.
Table 2: Recent Research Applications of this compound Derivatives
| Application Area | Target Compounds | Key Findings | Year |
|---|---|---|---|
| Kinase Inhibition | Reversible Michael Acceptors | Three orders of magnitude reactivity tuning | 2014 |
| Antiparasitic Activity | Haemonchus contortus Inhibitors | 99-100% lethality at <15 μM | 2014 |
| Fluorinated Derivatives | Acyl-aminoacrylonitriles | Enhanced thermal stability | 2010 |
| Agricultural Chemistry | Insecticides and Acaricides | Novel heterocyclic frameworks | 2001 |
| Pharmaceutical Intermediates | Trimethoprim Precursors | 88% yield in key condensation | 2008 |
The growing interest in sustainable chemistry has also influenced research directions, with recent studies exploring more environmentally friendly synthetic routes and reaction conditions. Flow chemistry applications have shown promise for continuous production of this compound derivatives, offering improved safety profiles and reduced waste generation compared to traditional batch processes. These developments reflect the broader trend toward green chemistry principles in pharmaceutical and chemical manufacturing, where efficiency and environmental impact are increasingly important considerations.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
| Record name | 3-Dimethylaminoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2407-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dimethylaminoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-3-(Dimethylamino)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
- Add acrylonitrile and dimethylamine to a reaction vessel.
- Introduce a catalyst to the reaction mixture.
- Maintain the reaction at the required temperature and time.
- Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or nitriles.
Reduction: Forms amines or other reduced derivatives.
Substitution: Results in substituted acrylonitriles.
Scientific Research Applications
Overview
3-(Dimethylamino)acrylonitrile (C5H8N2) is characterized by a dimethylamino group attached to an acrylonitrile moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Chemical Reactivity
This compound undergoes several types of reactions:
- Oxidation : Converts to nitriles and amides using agents like potassium permanganate.
- Reduction : Can be reduced to primary amines using lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, forming various derivatives.
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to be utilized in constructing complex molecular architectures.
Biology
In biological research, the compound is investigated for its role in enzyme mechanisms and as a building block for biologically active molecules. Its derivatives have shown promising results in inhibiting cell growth in cancer studies.
Medicine
This compound is explored as a precursor for synthesizing therapeutic agents. Its derivatives exhibit significant antitumor activity against various cancer cell lines:
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| HL-60 (leukemia) | 0.0244 | High |
| NCI-H522 (lung cancer) | 0.0866 | Moderate |
| MDA-MB-468 (breast cancer) | 5.06 | Moderate |
Industry
In industrial applications, the compound is used in producing polymers, resins, and other chemicals. Its properties make it suitable for developing materials with specific functionalities.
Research has highlighted the diverse biological activities of this compound:
- Antitumor Activity : Studies indicate that its derivatives can inhibit the growth of various cancer cells.
- Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 0.5 µg/mL against certain pathogens.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited cell growth across multiple tumor cell lines, suggesting potential as chemotherapeutic agents.
- Antimicrobial Screening : High-throughput screening assays revealed that certain derivatives exhibited promising antibacterial properties against Bacillus subtilis and Escherichia coli, warranting further exploration in drug development.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The acrylonitrile group can undergo polymerization or other reactions, depending on the conditions. These interactions and reactions are crucial for its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
- 3-(Dimethylamino)propionitrile
- 3-(Dimethylamino)butyronitrile
- 3-(Dimethylamino)valeronitrile
Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .
Biological Activity
3-(Dimethylamino)acrylonitrile (DMAA) is an organic compound with significant potential in pharmacology and medicinal chemistry due to its unique structural properties. This article provides a comprehensive overview of the biological activity of DMAA, including its mechanisms of action, toxicity profile, and potential therapeutic applications.
- Molecular Formula : CHN
- CAS Number : 35520-41-3
- Structure : The compound features a dimethylamino group attached to an acrylonitrile backbone, which enhances its reactivity and potential interactions with biological targets.
Research indicates that DMAA may interact with biological systems through several mechanisms:
- Enzyme Inhibition : DMAA has been studied for its ability to inhibit specific enzymes that are crucial for various metabolic processes.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways and potentially altering cell behavior.
Antitumor Activity
DMAA has shown promising results in preliminary studies regarding its antitumor activity. For instance, derivatives of acrylonitrile, including DMAA, have demonstrated growth inhibition against various cancer cell lines:
| Cell Line | GI (μM) | TGI (μM) |
|---|---|---|
| HL-60 (Leukemia) | 0.0244 - 5.06 | 0.0866 - 0.938 |
| NCI-H522 (Lung) | 0.38 - 7.91 | Not specified |
| COLO 205 (Colon) | Not specified | Not specified |
| OVCAR-3 (Ovarian) | Not specified | Not specified |
These findings suggest that DMAA and its derivatives could serve as lead compounds in the development of new anticancer therapies .
Cytotoxicity
Studies have indicated varying degrees of cytotoxicity associated with DMAA when tested on different cell lines. The compound's interaction with cytochrome P450 enzymes suggests potential metabolic pathways that could influence its safety profile in pharmaceutical applications .
Toxicity Profile
The toxicity of DMAA has been evaluated through various studies:
- Acute Toxicity : DMAA is classified as toxic if swallowed (H301), causing skin irritation (H315), and eye irritation (H319). It is also noted for respiratory system effects .
- Haemolytic Activity : Research on acrylonitrile adducts indicates that compounds similar to DMAA can exhibit significant haemolytic activity, which raises concerns regarding their potential use in injectable formulations .
Case Studies
- Vestibular Toxicity Study : In a study involving wild-type and CYP2E1-null mice, DMAA was investigated for vestibular toxicity, revealing that CYP2E1-mediated metabolism plays a role in the compound's toxicity profile .
- Antimicrobial Activity : Other studies have explored the antimicrobial properties of acrylonitrile derivatives, suggesting that compounds like DMAA may possess bacteriostatic effects against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(dimethylamino)acrylonitrile, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via microwave-assisted cyclization reactions using precursors like (E)-3-(piperidin-1-yl)acrylonitrile or derivatives of enaminones. Solvent choice (e.g., ethanol, THF) and temperature (reflux conditions) critically affect reaction kinetics and yield .
- Example protocol: React acrylonitrile derivatives with dimethylamine in the presence of a base (e.g., NaNH₂) under inert atmosphere, followed by purification via recrystallization from ethanol or benzene .
- Data Table :
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Enaminone | Ethanol | Reflux | 85% | |
| Acrylamide | THF | 80 | 75% |
Q. How do researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino group at C3) and acrylonitrile backbone. For example, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm in ¹H NMR .
- IR spectroscopy identifies key functional groups: C≡N stretch (~2220 cm⁻¹) and N–CH₃ vibrations (~2800 cm⁻¹) .
- X-ray crystallography resolves stereochemistry and bond angles, particularly for derivatives like (Z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile .
Q. What purification strategies are effective for removing byproducts in acrylonitrile-based syntheses?
- Methodology :
- Recrystallization from ethanol or dimethyl sulfoxide (DMSO) removes polar impurities .
- Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) separates non-polar byproducts .
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity in cycloaddition reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The dimethylamino group donates electrons, lowering LUMO energy and enhancing electrophilicity for [3+2] cycloadditions .
- Fukui Functions identify reactive sites: the acrylonitrile β-carbon is electrophilic, while the dimethylamino group acts as a nucleophilic center .
- Data Table :
| Parameter | Value (eV) | Role in Reactivity |
|---|---|---|
| HOMO Energy | -6.2 | Nucleophilic activity |
| LUMO Energy | -1.8 | Electrophilic activity |
| ΔE (HOMO-LUMO) | 4.4 | Kinetic stability |
Q. What computational models predict the compound’s role in corrosion inhibition or catalytic systems?
- Methodology :
- Develop QSPR models using quantum descriptors (e.g., dipole moment, electronegativity) to correlate electronic structure with adsorption efficiency on metal surfaces .
- Molecular docking simulates interactions with biological targets (e.g., antimicrobial enzymes), leveraging the compound’s nitrile group for hydrogen bonding .
Q. How to resolve contradictions in experimental vs. theoretical data for reaction mechanisms involving this compound?
- Methodology :
- Combine kinetic studies (e.g., Arrhenius plots) with DFT-derived transition state analysis to identify rate-determining steps .
- Use isotopic labeling (e.g., ¹⁵N in the nitrile group) to trace reaction pathways via NMR or mass spectrometry .
Q. What strategies optimize the compound’s application in multi-step drug synthesis (e.g., as a Michael acceptor)?
- Methodology :
- Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for conjugate additions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks .
- Case Study :
- This compound reacts with fluorene derivatives in THF to form intermediates for anticonvulsant drugs like Ricainide .
Key Challenges & Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
